2-Chloro-2',6'-dimethyl-d6-acetanilide
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Overview
Description
2-Chloro-2’,6’-dimethyl-d6-acetanilide is a deuterated analogue of 2-Chloro-2’,6’-dimethylacetanilide. It is a stable isotope-labeled compound used in various research applications. The molecular formula of 2-Chloro-2’,6’-dimethyl-d6-acetanilide is C10H6D6ClNO, and it has a molecular weight of 203.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,6’-dimethyl-d6-acetanilide typically involves the chlorination of 2,6-dimethylaniline followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and acetylating agents like acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for 2-Chloro-2’,6’-dimethyl-d6-acetanilide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’,6’-dimethyl-d6-acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted acetanilides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Chloro-2’,6’-dimethyl-d6-acetanilide is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-2’,6’-dimethyl-d6-acetanilide involves its interaction with sodium channels, leading to the stabilization of the neuronal membrane. This action results in the inhibition of nerve impulse transmission, providing its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across the neuronal membrane.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’,6’-dimethylacetanilide: The non-deuterated analogue.
Lidocaine: A well-known local anesthetic and antiarrhythmic agent.
Tocainide: Another antiarrhythmic agent with similar structural features.
Uniqueness
2-Chloro-2’,6’-dimethyl-d6-acetanilide is unique due to its deuterated nature, which provides advantages in analytical studies, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
203.70 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)/i1D3,2D3 |
InChI Key |
FPQQSNUTBWFFLB-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CCl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCl |
Origin of Product |
United States |
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